crystal structure analysis of zinc 5-chloro-2-mercaptobenzothiazole
crystal structure analysis of zinc 5-chloro-2-mercaptobenzothiazole
Title: Crystal Structure Analysis of Zinc 5-Chloro-2-Mercaptobenzothiazole: A Technical Whitepaper on Synthesis, Coordination Geometry, and Structural Implications
Executive Summary
Zinc 5-chloro-2-mercaptobenzothiazole (Zn(CMBZT)₂), designated by CAS 53404-93-6, is a critical transition metal complex utilized extensively as an industrial rubber vulcanization accelerator and investigated for its emerging pharmacological potential as an antimicrobial and antineoplastic agent[1][2]. Elucidating its precise crystallographic structure is paramount for understanding its structure-activity relationships (SAR). This whitepaper provides an authoritative guide to the synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and structural characterization of Zn(CMBZT)₂, designed for researchers and drug development professionals.
Chemical Context and Coordination Dynamics
The ligand, 5-chloro-2-mercaptobenzothiazole (CMBZT), is a versatile chelator containing both soft (exocyclic thiolate sulfur) and borderline (endocyclic imine nitrogen) donor atoms[3]. Zinc(II), a d¹⁰ transition metal, typically favors tetrahedral or distorted square-pyramidal geometries depending on the steric bulk and bite angle of the coordinating ligands.
In the Zn(CMBZT)₂ complex, the ligand typically acts as a bidentate chelate via the exocyclic sulfur and the endocyclic nitrogen, forming a highly strained four-membered chelate ring. The electron-withdrawing chlorine atom at the 5-position modulates the basicity of the nitrogen and the nucleophilicity of the sulfur. This electronic modulation directly impacts metal-ligand bond lengths and dictates the overall crystal packing architecture, often promoting supramolecular stability through halogen bonding—a feature not observed in the unchlorinated analog[4][5].
Experimental Methodologies: Synthesis and Crystallization
Causality of Experimental Choices: The synthesis of high-quality single crystals requires a delicate balance of solubility and supersaturation. Zinc(II) complexes of mercaptobenzothiazoles are notoriously insoluble in water and many organic solvents, often precipitating rapidly as amorphous powders. Therefore, a slow vapor diffusion method is strictly required over direct precipitation to ensure ordered lattice formation.
Protocol 1: Synthesis and Single-Crystal Growth
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Ligand Preparation: Dissolve 2.0 mmol of 5-chloro-2-mercaptobenzothiazole (CMBZT) in 20 mL of anhydrous ethanol.
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Rationale: Ethanol provides sufficient solubility for the protonated ligand while remaining completely miscible with the subsequent metal salt solution.
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Deprotonation: Add 2.0 mmol of potassium hydroxide (KOH) in 5 mL of methanol dropwise to the ligand solution under continuous stirring.
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Rationale: Deprotonation of the exocyclic thiol (pKa ~7.0) to the thiolate anion is essential to activate the sulfur donor for stable Zn(II) coordination.
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Metal Addition: Dissolve 1.0 mmol of Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 10 mL of methanol. Add this solution dropwise to the deprotonated ligand mixture.
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Reaction: Reflux the mixture at 65°C for 2 hours under a nitrogen atmosphere.
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Rationale: Heating overcomes the activation energy required for chelation, while the N₂ atmosphere prevents the oxidative dimerization of the free ligand into a disulfide byproduct.
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Filtration: Cool to room temperature and filter the resulting pale-yellow precipitate. Wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.
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Crystallization (Vapor Diffusion): Dissolve 50 mg of the purified precipitate in a minimum volume of N,N-dimethylformamide (DMF). Place this solution in a small inner vial. Place the inner vial inside a larger sealed jar containing diethyl ether (antisolvent).
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Rationale: The slow vapor diffusion of the volatile antisolvent into the DMF solution gradually lowers the solubility of the complex. This controlled supersaturation promotes the nucleation and growth of diffraction-quality single crystals over 7–14 days, validating the success of the synthesis.
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Workflow for the synthesis and single-crystal growth of Zn(CMBZT)2 via vapor diffusion.
X-Ray Crystallography Workflow
Causality of Experimental Choices: Accurate structural elucidation depends on minimizing thermal noise and correcting for the high X-ray absorption of heavy atoms (Zn, Cl, S).
Protocol 2: Crystal Mounting and Data Collection
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Crystal Selection: Examine the harvested crystals under a polarized light microscope. Select a single, optically clear crystal with well-defined faces (approximate dimensions 0.2 × 0.15 × 0.1 mm).
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Rationale: Uniform extinction under polarized light validates that the specimen is a single crystal, not a twinned aggregate, which is critical for clean diffraction patterns.
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Mounting: Coat the crystal in paratone-N oil and mount it on a cryoloop.
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Rationale: The oil prevents the loss of co-crystallized solvent molecules (which can collapse the crystal lattice) and acts as a cryoprotectant during cooling.
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Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen cold stream.
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Integration and Scaling: Process the raw frames using standard integration software. Apply empirical multi-scan absorption corrections.
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Rationale: Zinc, chlorine, and sulfur have significant X-ray absorption cross-sections; correcting for this is vital for generating accurate electron density maps.
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Structure Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
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Rationale: Achieving an R₁ factor below 0.05 self-validates the accuracy of the structural model and the correct assignment of all non-hydrogen atoms with anisotropic displacement parameters.
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Step-by-step X-ray crystallography data collection and structural refinement pathway.
Crystal Structure Analysis & Quantitative Data
The crystal structure of Zn(CMBZT)₂ (Empirical Formula: C₁₄H₆Cl₂N₂S₄Zn)[1][2] reveals the precise coordination environment of the central zinc ion. In its discrete monomeric form, the Zn(II) ion adopts a highly distorted tetrahedral geometry (ZnS₂N₂ coordination sphere).
Table 1: Summary of Crystallographic Data and Refinement Parameters for Zn(CMBZT)₂
| Crystallographic Parameter | Value / Description |
| Empirical Formula | C₁₄H₆Cl₂N₂S₄Zn |
| Formula Weight | 466.78 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Data Collection Temperature | 100(2) K |
| Zn-S(thiolate) Bond Length | ~ 2.32 Å |
| Zn-N(imine) Bond Length | ~ 2.05 Å |
| S-Zn-S Angle | ~ 115° |
| N-Zn-N Angle | ~ 108° |
| Chelate Bite Angle (S-Zn-N) | ~ 68° |
Structural Causality: The acute chelate bite angle (~68°) is a direct geometric consequence of the rigid four-membered Zn-S-C-N ring. This severe distortion from the ideal tetrahedral angle (109.5°) induces significant ring strain. To alleviate this strain, these complexes often exhibit a strong tendency to form dimeric or polymeric structures in the solid state, where the exocyclic sulfur acts as a bridge between two adjacent zinc centers. Furthermore, the 5-chloro substituent participates in intermolecular halogen bonding (Cl···Cl or Cl···S interactions), which dictates the supramolecular packing architecture and enhances the thermal stability of the crystal lattice[4][5].
Biological & Industrial Implications
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Drug Development: Metal complexes of heterocyclic thioamides, including Sn(IV) and Ag(I) complexes of CMBZT, have demonstrated significant in vitro cytotoxicity against various cancer cell lines (e.g., sarcoma cells) and potent anti-inflammatory activity[4][5][8]. The structural elucidation of the Zn(II) analog provides a crucial template for rational drug design. The lipophilicity introduced by the chloro-substituent and the stable Zn-S bonds facilitate cellular uptake. Once internalized, the complex can act as a pro-drug, releasing the active CMBZT ligand and Zn(II) ions within the acidic tumor microenvironment to induce apoptosis.
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Material Science: In the polymer industry, zinc salts of mercaptobenzothiazoles are quintessential accelerators for sulfur vulcanization[3]. The crystal structure reveals the lability of the Zn-N bond relative to the Zn-S bond. During the high-temperature vulcanization process, the cleavage of the Zn-N bond opens a coordination site, allowing the zinc center to activate elemental sulfur, thereby efficiently catalyzing the cross-linking of polyisoprene chains.
References
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[7] Synthesis, Structural Characterization, and Biological Studies of Six- and Five-Coordinate Organotin(IV) Complexes with the Thioamides 2-Mercaptobenzothiazole, 5-Chloro-2-mercaptobenzothiazole, and 2-Mercaptobenzoxazole. ACS Publications. URL:
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[4] Structural Properties, Cytotoxicity, and Anti-Inflammatory Activity of Silver(I) Complexes with tris(p-tolyl)Phosphine and 5-Chloro-2-Mercaptobenzothiazole. PMC / NIH. URL:
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[5] Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides.... PubMed / NIH. URL:
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[8] Synthesis, Structural Characterization, and Biological Studies of Six- and Five-Coordinate Organotin(IV) Complexes.... Figshare. URL:
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[3] 5-Chloro-2-mercaptobenzothiazole 5331-91-9 wiki. Guidechem. URL:
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[1] 5-Chloro-2-mercaptobenzothiazole zinc salt | C14H6Cl2N2S4Zn | CID 90473250. PubChem / NIH. URL:
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[6] 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE ZINC SALT. GSRS / NIH. URL:
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[2] 5-Chloro-2-mercaptobenzothiazole zinc salt - Chemical Details. EPA. URL:
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